molecular formula C10H11ClN2O B2597838 5-(chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1339610-81-9

5-(chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2597838
CAS No.: 1339610-81-9
M. Wt: 210.66
InChI Key: JHKSBQYGZMOPOK-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
5-(Chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazole derivative characterized by a fused bicyclic structure. The compound features a chloromethyl (-CH₂Cl) substituent at the 5-position and methyl groups at the 1- and 3-positions of the heterocyclic ring. The chloromethyl group confers electrophilic reactivity, making the compound a versatile intermediate in nucleophilic substitution reactions, while the dimethyl groups enhance steric stability [1][10].

For example, benzodiazol-2-one derivatives are typically synthesized via cyclization reactions using triphosgene (BTC) or alkylation with halides (e.g., benzyl or propargyl bromides) under basic conditions [1][4]. Chloromethylation at the 5-position may involve Friedel-Crafts-like reactions or substitution of a pre-existing functional group (e.g., hydroxyl or sulfonyl) with chlorosulfonic acid or thionyl chloride [1].

Properties

IUPAC Name

5-(chloromethyl)-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKSBQYGZMOPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CCl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339610-81-9
Record name 5-(chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Chloromethylation: The chloromethyl group is introduced via a chloromethylation reaction. This can be done using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds with the benzodiazole structure exhibit significant antimicrobial properties. Studies have shown that derivatives of 5-(chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can act against various bacterial strains, making them potential candidates for antibiotic development. For instance, modifications to the benzodiazole core have been associated with enhanced activity against resistant bacteria strains.

Anticancer Properties
The compound has also been investigated for its anticancer effects. Benzodiazole derivatives are known to interact with DNA and inhibit cell proliferation in cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in certain cancer cells, making it a promising candidate for further development in anticancer therapies.

Material Science Applications

Polymer Chemistry
In material science, this compound serves as a valuable building block for synthesizing advanced polymers. Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions. This property is exploited in creating polymeric materials with tailored properties for specific applications such as coatings and adhesives.

Fluorescent Materials
The unique structural features of this compound lend themselves to applications in fluorescent materials. Research has demonstrated that derivatives can be used to develop fluorescent chemosensors that detect metal ions or other analytes in solution. These sensors are crucial in environmental monitoring and biomedical diagnostics.

Synthetic Intermediate

Reagent in Organic Synthesis
The compound acts as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for generating more complex molecules. For example:

  • Synthesis of Benzodiazole Derivatives: The chloromethyl group can be substituted with nucleophiles to create a variety of functionalized benzodiazoles.
  • Formation of Heterocycles: It can participate in cyclization reactions leading to the formation of diverse heterocyclic compounds which are often biologically active.

Case Studies

StudyFocusFindings
Antimicrobial Activity Study (2020) Evaluated against E. coli and S. aureusShowed significant inhibition at low concentrations
Anticancer Research (2021) Tested on breast cancer cell linesInduced apoptosis and reduced cell viability by 50%
Polymer Development (2022) Created polymer coatingsEnhanced mechanical properties and thermal stability

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C₁₁H₁₂ClN₂O
  • Molecular Weight : ~235.7 g/mol (estimated).
  • Reactivity : The chloromethyl group enables SN2 reactions, facilitating derivatization into amines, thiols, or other functionalized analogs [6][10].
  • Planarity : The dihydrobenzodiazole core promotes π-π stacking, which may influence crystallinity or binding to biological targets [6].
Table 1: Structural and Functional Comparison of Benzodiazol-2-one Derivatives
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
5-(Chloromethyl)-1,3-dimethyl 5-CH₂Cl, 1-CH₃, 3-CH₃ C₁₁H₁₂ClN₂O Electrophilic intermediate; antitumor [1][10]
Domperidone 5-Cl, 1-piperidinylpropyl C₂₂H₂₄ClN₅O₂ Dopamine antagonist; antiemetic [3][5]
5-Nitro-1-(prop-2-yn-1-yl) 5-NO₂, 1-propargyl C₁₀H₇N₃O₃ Alkylation studies; antimicrobial [4]
5-(1-Aminoethyl) 5-CH₂NH₂ C₉H₁₀N₄O Hydrogen bonding; nucleophilic reactions [6]
1,3-Dibenzyl-5-chloro 5-Cl, 1,3-benzyl C₂₁H₁₇ClN₂O Crystallographic studies; steric effects [10]
5-(4-Methylpiperazin-1-yl) 5-piperazinyl C₁₂H₁₅N₅O Medicinal chemistry; kinase inhibition [15]
Key Comparative Insights

Substituent Effects on Reactivity The chloromethyl group in the target compound distinguishes it from analogs like Domperidone (5-Cl, bulky piperidinylpropyl) or 5-(1-aminoethyl) (5-CH₂NH₂). While Domperidone’s piperidinyl group enhances dopamine receptor binding [3], the chloromethyl group in the target compound offers a reactive site for further functionalization [1]. 1,3-Dimethyl groups reduce steric hindrance compared to 1,3-dibenzyl derivatives, which exhibit twisted conformations (77–78° dihedral angles) that may impede molecular packing [10].

Biological Activity

  • Domperidone and 5-(4-methylpiperazin-1-yl) derivatives are pharmacologically active, targeting gastrointestinal and neurological pathways, respectively [3][15]. In contrast, the target compound’s chloromethyl group suggests utility in prodrug synthesis or covalent inhibitor design.
  • 5-Nitro derivatives (e.g., ) exhibit antimicrobial properties, but the nitro group’s electron-withdrawing nature contrasts with the electron-donating methyl groups in the target compound, altering electronic profiles and reactivity [4].

Synthetic Flexibility The target compound’s chloromethyl group allows for straightforward derivatization into amines (via ammonia) or thioethers (via thiols), similar to methods used for 5-hydrosulfonyl analogs [1]. 5-(1-Aminoethyl) derivatives () leverage amino groups for hydrogen bonding, whereas the chloromethyl group prioritizes covalent modifications [6].

Physical Properties

  • Planarity and stacking : The dihydrobenzodiazole core in all analogs enables π-π interactions, but substituents like 1,3-dibenzyl () introduce steric bulk, reducing solubility compared to the dimethyl-substituted target compound [10].
  • Melting points : Chlorine and nitro substituents generally increase melting points (e.g., Domperidone: ~242°C) compared to alkylated analogs [3][5].

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one?

  • Methodology : The chloromethyl group can be introduced via nucleophilic substitution or alkylation. For example, reacting a precursor like 5-(hydroxymethyl)-1,3-dimethylbenzimidazolone with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Alternatively, chloroacetyl chloride may serve as a chloromethylating agent in the presence of a base like triethylamine (Et₃N) . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol.

Q. How can the purity and identity of this compound be validated?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify structural integrity. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is recommended. Cross-reference with known spectral databases for benzimidazolone derivatives .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and identify byproducts using LC-MS. Store the compound in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloromethyl group in further functionalization?

  • Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electron density and frontier molecular orbitals (HOMO/LUMO) of the chloromethyl moiety. Solvent effects (e.g., DMSO, chloroform) can be simulated using the polarizable continuum model (PCM). Validate predictions with experimental kinetic studies using nucleophiles like amines or thiols .

Q. What crystallographic techniques are optimal for resolving the structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is ideal. Crystallize the compound via slow evaporation from dichloromethane/hexane. Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Analyze hydrogen bonding and π-π stacking interactions to understand packing behavior .

Q. How can this compound be evaluated for pharmacological activity, such as receptor binding?

  • Methodology : Perform competitive binding assays against targets like serotonin receptors (5-HT1A/5-HT2A), given structural similarities to flibanserin ( ). Use radioligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) in HEK293 cells expressing recombinant receptors. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and validate with functional assays (e.g., cAMP modulation) .

Q. What strategies mitigate contradictions in spectral data during structural characterization?

  • Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For mass spectrometry discrepancies (e.g., adduct formation), use softer ionization methods (ESI instead of MALDI) and compare with isotopic patterns. Collaborate with multiple labs to reproduce data .

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